molecular formula C7H14N2O3S B154438 Glycyl-dl-methionine CAS No. 1999-34-4

Glycyl-dl-methionine

Cat. No.: B154438
CAS No.: 1999-34-4
M. Wt: 206.27 g/mol
InChI Key: PFMUCCYYAAFKTH-UHFFFAOYSA-N
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Description

Glycyl-dl-methionine is a dipeptide composed of the amino acids glycine and methionine. It is known for its role as a metabolite and is the reverse sequence of methionylglycine. The compound has a molecular formula of C₇H₁₄N₂O₃S and a molar mass of 206.26 g/mol .

Mechanism of Action

Target of Action

Glycylmethionine, also known as Gly-Met, is a dipeptide consisting of the amino acids glycine and methionine . It plays a role as a metabolite .

Mode of Action

The interaction of Glycylmethionine with its targets leads to various changes. Both photooxidation and collision-induced dissociation of Gly-Met happen through electron transfer from either the sulfur atom or the terminal amino group when it is in its uncharged state . This process leads to the formation of α-protons and sulfur-centered cation radicals in Gly-Met . The photooxidation of met-gly behaves differently from gly-met . The peptide’s conformation plays a crucial role in understanding the oxidation mechanism .

Biochemical Pathways

Glycylmethionine is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis .

Pharmacokinetics

A study on a methionine starvation-based anti-cancer drug provides insights into the kinetics of l-methionine depletion . The study aimed to develop an integrated pharmacokinetic/pharmacodynamic model for encapsulated methioninase and a mathematical model of tumor growth/regression to determine the kinetics of L-methionine depletion .

Result of Action

The result of Glycylmethionine’s action is the formation of α-protons and sulfur-centered cation radicals in Gly-Met . This same mechanism can cause similar damage in proteins . The oxidation of Gly-Met and its reverse sequence, Met-Gly, has differences .

Action Environment

The action of Glycylmethionine is influenced by environmental factors such as the solvent and pH . Peptides can adopt different conformations—cationic, zwitterionic, or anionic—depending on the solvent and pH . The zwitterionic form of Gly-Met is particularly important as it is responsible for the formation of sulfur-centered radicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-dl-methionine can be synthesized through the condensation of glycine and methionine. This reaction typically involves the activation of the carboxyl group of methionine, followed by its reaction with the amino group of glycine. Common reagents used for this activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) or coupling agents like N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .

Industrial Production Methods

Industrial production of glycylmethionine often involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .

Chemical Reactions Analysis

Types of Reactions

Glycyl-dl-methionine undergoes various chemical reactions, including:

    Oxidation: The oxidation of glycylmethionine can lead to the formation of sulfur-centered radicals.

    Substitution: this compound can participate in substitution reactions, particularly with metal ions such as palladium and platinum.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Metal ions such as palladium(II) and platinum(II) are used in substitution reactions.

Major Products Formed

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMUCCYYAAFKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyl-Methionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1999-34-4, 554-94-9
Record name Glycylmethionine
Source CAS Common Chemistry
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Record name Glycylmethionine, DL-
Source ChemIDplus
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Record name 1999-34-4
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Record name 1999-34-4
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Record name N-glycyl-DL-methionine
Source European Chemicals Agency (ECHA)
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Record name GLYCYLMETHIONINE, DL-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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